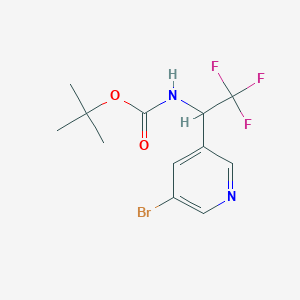
N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine is a chemical compound that belongs to the class of trifluoroethylamines. This compound is characterized by the presence of a trifluoromethyl group, a bromopyridine moiety, and a Boc (tert-butoxycarbonyl) protecting group. It is commonly used in organic synthesis and medicinal chemistry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-pyridinecarboxylic acid and 2,2,2-trifluoroethylamine.
Protection: The amino group of 2,2,2-trifluoroethylamine is protected using a Boc protecting group to form N-Boc-2,2,2-trifluoroethylamine.
Coupling Reaction: The protected amine is then coupled with 5-bromo-3-pyridinecarboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:
Solvent Selection: Use of solvents like dichloromethane or acetonitrile to enhance reaction efficiency.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.
Purification: Employing techniques like column chromatography or recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a typical reagent for Boc deprotection.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Deprotected Amine: Removal of the Boc group yields the free amine, which can be further functionalized.
Applications De Recherche Scientifique
N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is employed in the development of probes and ligands for studying biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of N-Boc-1-(5-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-1-(4-bromo-pyridin-3-YL)-2,2,2-trifluoro-ethylamine: Similar structure with a bromine atom at the 4-position of the pyridine ring.
N-Boc-1-(5-chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine: Contains a chlorine atom instead of bromine.
Uniqueness
Bromine Substitution: The presence of a bromine atom at the 5-position of the pyridine ring can influence the compound’s reactivity and biological activity.
Trifluoromethyl Group: The trifluoromethyl group imparts unique electronic and steric properties, enhancing the compound’s stability and lipophilicity.
Propriétés
Numéro CAS |
886368-08-7 |
|---|---|
Formule moléculaire |
C12H14BrF3N2O2 |
Poids moléculaire |
355.15 g/mol |
Nom IUPAC |
tert-butyl N-[1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethyl]carbamate |
InChI |
InChI=1S/C12H14BrF3N2O2/c1-11(2,3)20-10(19)18-9(12(14,15)16)7-4-8(13)6-17-5-7/h4-6,9H,1-3H3,(H,18,19) |
Clé InChI |
XNJSAXRWDQPUFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1=CC(=CN=C1)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















